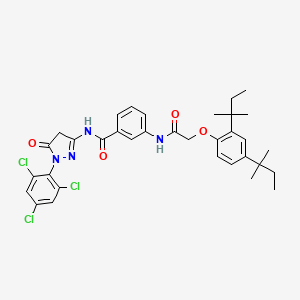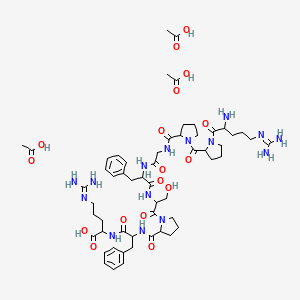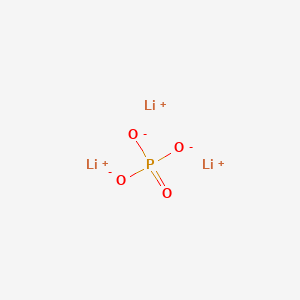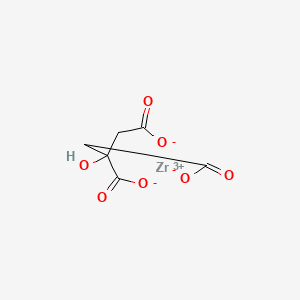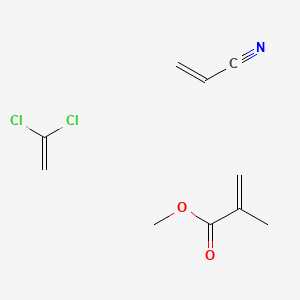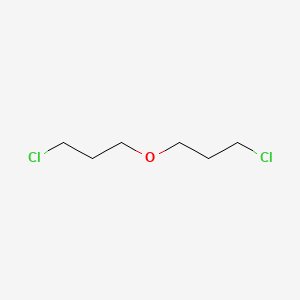
1-Chloro-3-(3-chloropropoxy)propane
Vue d'ensemble
Description
1-Chloro-3-(3-chloropropoxy)propane is an organic compound with the molecular formula C6H12Cl2O and a molecular weight of 171.07 g/mol . It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage. This compound is primarily used in organic synthesis and various industrial applications.
Applications De Recherche Scientifique
1-Chloro-3-(3-chloropropoxy)propane has several applications in scientific research:
Mécanisme D'action
Pharmacokinetics, on the other hand, involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body. This can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes that can interact with it. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target.
If you’re working with this compound in a lab setting, please handle it with care and follow all relevant safety protocols, as it’s considered hazardous .
Analyse Biochimique
Biochemical Properties
1-Chloro-3-(3-chloropropoxy)propane plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially causing modifications or damage to these biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism . Additionally, this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine in synapses, leading to prolonged neurotransmission and potential neurotoxicity. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause cumulative cellular damage and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause significant toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. Additionally, high doses of this compound can result in adverse effects such as convulsions, respiratory distress, and even death in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of reactive intermediates that can further participate in metabolic reactions . The metabolism of this compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and metabolism. Additionally, this compound can localize to the mitochondria, potentially affecting mitochondrial function and energy production.
Méthodes De Préparation
1-Chloro-3-(3-chloropropoxy)propane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichloropropane with sodium propoxide in the presence of a phase transfer catalyst . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
1-Chloro-3-(3-chloropropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alkanes or alcohols, depending on the reducing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 3-(3-chloropropoxy)propanol .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(3-chloropropoxy)propane can be compared with other similar compounds such as:
1-Chloro-2,3-epoxypropane: This compound has an epoxide group instead of an ether linkage, making it more reactive towards nucleophiles.
1-Bromo-3-chloropropane: The presence of a bromine atom instead of a second chlorine atom makes this compound more reactive in substitution reactions.
3-Chloro-1-propanol: This compound has a hydroxyl group, making it more hydrophilic and reactive towards electrophiles.
The uniqueness of this compound lies in its dual chlorine atoms and ether linkage, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .
Propriétés
IUPAC Name |
1-chloro-3-(3-chloropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANNJALMIGASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060872 | |
| Record name | 1,1'-Oxybis[3-chloropropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-36-7 | |
| Record name | 1,1′-Oxybis[3-chloropropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1'-oxybis(3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 629-36-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1'-oxybis[3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Oxybis[3-chloropropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-chloropropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the significance of identifying 1-chloro-3-(3-chloropropoxy)propane in the Artemisia selengensis straw extract?
A1: The study aimed to identify the chemical constituents of Artemisia selengensis straw extract obtained via CO2 supercritical fluid extraction. The identification of this compound, alongside other compounds, contributes to the overall understanding of the phytochemical profile of this plant. This information can be valuable for future research exploring potential applications of Artemisia selengensis and its extracts. []
Q2: Were there any other significant compounds identified alongside this compound in the Artemisia selengensis straw extract?
A2: Yes, the study identified 33 compounds in total. Besides this compound, other major constituents included [1R-(1.alpha.,4a.beta.,10a.alpha.)]-1,2,3,4,4a,9,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-Phenanthrenecarboxylic acid and 5,5-dimethyl-1-ethyl-1,3-Cyclopentadiene. The authors suggest that these findings offer scientific backing for further investigation into the potential uses of Artemisia selengensis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




